molecular formula C25H30FN3O4S B11344329 1-[(2-fluorobenzyl)sulfonyl]-N-[2-(piperidin-1-ylcarbonyl)phenyl]piperidine-4-carboxamide

1-[(2-fluorobenzyl)sulfonyl]-N-[2-(piperidin-1-ylcarbonyl)phenyl]piperidine-4-carboxamide

Cat. No.: B11344329
M. Wt: 487.6 g/mol
InChI Key: BHLYEFRDCZAJKM-UHFFFAOYSA-N
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Description

1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[2-(PIPERIDINE-1-CARBONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a fluorophenyl group, a methanesulfonyl group, and a piperidine ring. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.

Properties

Molecular Formula

C25H30FN3O4S

Molecular Weight

487.6 g/mol

IUPAC Name

1-[(2-fluorophenyl)methylsulfonyl]-N-[2-(piperidine-1-carbonyl)phenyl]piperidine-4-carboxamide

InChI

InChI=1S/C25H30FN3O4S/c26-22-10-4-2-8-20(22)18-34(32,33)29-16-12-19(13-17-29)24(30)27-23-11-5-3-9-21(23)25(31)28-14-6-1-7-15-28/h2-5,8-11,19H,1,6-7,12-18H2,(H,27,30)

InChI Key

BHLYEFRDCZAJKM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[2-(PIPERIDINE-1-CARBONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, often using a fluorinated benzene derivative.

    Attachment of the Methanesulfonyl Group: The methanesulfonyl group is typically introduced through a sulfonation reaction using methanesulfonyl chloride.

    Coupling Reactions: The final step involves coupling the various fragments together using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[2-(PIPERIDINE-1-CARBONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[2-(PIPERIDINE-1-CARBONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[2-(PIPERIDINE-1-CARBONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[2-(PIPERIDINE-1-CARBONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE
  • 1-[(2-BROMOPHENYL)METHANESULFONYL]-N-[2-(PIPERIDINE-1-CARBONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE

Uniqueness

1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[2-(PIPERIDINE-1-CARBONYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable subject of study in various scientific disciplines.

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